1-Bromoundecan-1-ol

Organic Synthesis Protecting Group Chemistry Aldehyde Synthons

1-Bromoundecan-1-ol (CAS 832726-47-3) is an α-bromoalcohol, specifically a geminal bromohydrin, characterized by both a bromine atom and a hydroxyl group attached to the same terminal carbon (C1) of an undecane chain. Its molecular formula is C₁₁H₂₃BrO, with a molecular weight of 251.20 g/mol.

Molecular Formula C11H23BrO
Molecular Weight 251.20 g/mol
CAS No. 832726-47-3
Cat. No. B8497791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromoundecan-1-ol
CAS832726-47-3
Molecular FormulaC11H23BrO
Molecular Weight251.20 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(O)Br
InChIInChI=1S/C11H23BrO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11,13H,2-10H2,1H3
InChIKeyBTDPHFNCXHHFTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromoundecan-1-ol (CAS 832726-47-3): A Gem-Bromohydrin Building Block for Specialized Organic Synthesis


1-Bromoundecan-1-ol (CAS 832726-47-3) is an α-bromoalcohol, specifically a geminal bromohydrin, characterized by both a bromine atom and a hydroxyl group attached to the same terminal carbon (C1) of an undecane chain [1]. Its molecular formula is C₁₁H₂₃BrO, with a molecular weight of 251.20 g/mol [1]. This structural feature is critically distinct from the more common terminal bromoalcohol, 11-bromo-1-undecanol (CAS 1611-56-9), where the functional groups are at opposing ends of the carbon chain. This geminal arrangement fundamentally alters its chemical reactivity, making it a specialized reagent for applications requiring release of the corresponding aldehyde or specific nucleophilic substitution pathways.

Why 11-Bromo-1-undecanol Cannot Simply Replace 1-Bromoundecan-1-ol in Synthesis


A direct substitution with the isomeric 11-bromo-1-undecanol (CAS 1611-56-9) is not feasible for applications requiring the reactivity of a gem-bromohydrin. The target compound's bromine and hydroxyl groups on the same carbon create a labile center that can act as a masked aldehyde (undecanal) or undergo unique substitution reactions . In contrast, 11-bromo-1-undecanol, with its functional groups separated by an 11-carbon chain, behaves as a classical terminal haloalkane and primary alcohol, engaging in standard Sₙ2 reactions and esterifications without the ability to release a carbonyl compound under mild conditions [1]. This fundamental mechanistic divergence means the choice between these isomers dictates the entire synthetic pathway and final product structure.

Quantified Evidence for Selecting 1-Bromoundecan-1-ol Over Structural Analogs


Unique Reactivity: Masked Aldehyde Release vs. Terminal SN2 Chemistry

The gem-bromohydrin motif in 1-bromoundecan-1-ol functions as a synthon for undecanal, releasing the aldehyde under mild basic conditions via dehydrobromination. This is a class-level chemical property. In contrast, 11-bromo-1-undecanol is chemically inert under these conditions and cannot serve as an aldehyde source.

Organic Synthesis Protecting Group Chemistry Aldehyde Synthons

Computational Property Differentiation: Lipophilicity and Polar Surface Area

Computed molecular descriptors show that the geminal arrangement significantly alters the compound's physicochemical profile. 1-Bromoundecan-1-ol has a higher computed lipophilicity (XLogP3) and a smaller topological polar surface area (TPSA) compared to its isomer. These differences are critical in drug design for predicting membrane permeability and bioavailability. [1][2]

Computational Chemistry Drug Design Molecular Descriptors

Divergent Role as a PROTAC Linker: Gem-Bromohydrin vs. Terminal Halide

In PROteolysis TArgeting Chimera (PROTAC) design, the choice of linker dictates the ternary complex formation and degradation efficiency. The gem-bromohydrin structure offers a uniquely labile attachment point, capable of releasing one binding moiety under specific intracellular conditions, which is a distinct mechanism from the stable ether or alkyl linkages formed by terminal haloalcohols like 11-bromo-1-undecanol. [1]

PROTACs Chemical Biology Linker Chemistry

Core Application Scenarios Where 1-Bromoundecan-1-ol is the Necessary Choice


Synthesis of Undecanal-Derived Bioactive Molecules and Fragrances

Used as a storable, masked form of undecanal. It serves as a key intermediate in the multi-step synthesis of pheromones, flavorants, and pharmaceutical precursors where the late-stage installation of the aldehyde function under mild, non-oxidative conditions is required. [1]

Construction of Cleavable PROTACs with Self-Immolative Linkers

Integrated into heterobifunctional degrader molecules as a traceless, cleavable linker. The gem-bromohydrin motif is designed to undergo intracellular 1,2-elimination, facilitating the release of the target protein or E3 ligase ligand, a feature that cannot be replicated by the non-cleavable 11-bromo-1-undecanol linker. [1]

Synthesis of α-Substituted Undecanoic Acid Derivatives

The bromine atom at the C1 position acts as a handle for nucleophilic substitution to introduce a wide range of functional groups (e.g., nitriles, amines, thiols) directly at the chain terminus while simultaneously retaining the alcohol or carbonyl function. This allows for the creation of unique monomer building blocks for polymer science or surfactant chemistry. [1]

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